molecular formula C9H5BrO2 B2861886 4-(2-Bromoethynyl)benzoic acid CAS No. 1485684-77-2

4-(2-Bromoethynyl)benzoic acid

Cat. No. B2861886
CAS RN: 1485684-77-2
M. Wt: 225.041
InChI Key: HEUGWSICPAAVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethynyl)benzoic acid is a chemical compound with the formula C9H9BrO2 . It is also known by other names such as p-(β-Bromoethyl)benzoic acid, p-(b-Bromoethyl)benzoic acid, and Benzoic acid, 4-(2-bromoethyl)- . It is used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART). It is also used to synthesize pyrrole [3,2-d]pyrimidine folate analogs, which are potential anticancer agents .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethynyl)benzoic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

4-(2-Bromoethynyl)benzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 229.07 .

Safety and Hazards

4-(2-Bromoethynyl)benzoic acid is classified as a skin irritant and a severe eye irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

4-(2-bromoethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUGWSICPAAVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethynyl)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(bromoethynyl)benzoate (67 g, 280 mmol) in CH3OH/THF/H2O=5/5/1 (1100 mL) was added NaOH (44.84 g) and the reaction mixture was stirred at 25° C. for 3 hr. The volatiles were removed under reduced pressure and the resulting solution was neutralized with 1 N HCl to pH 3-5. Solids were collected by filtration, washed with water and dried at 50° C. for 5 hr to yield 4-(bromoethynyl)benzoic acid (INT-1) (61 g, 96%).
Quantity
67 g
Type
reactant
Reaction Step One
[Compound]
Name
5/5/1
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
44.84 g
Type
reactant
Reaction Step One
Name
CH3OH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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